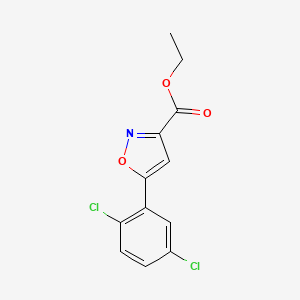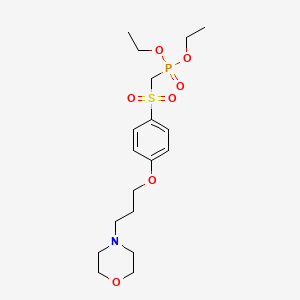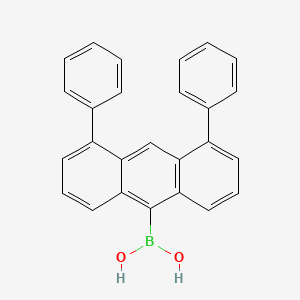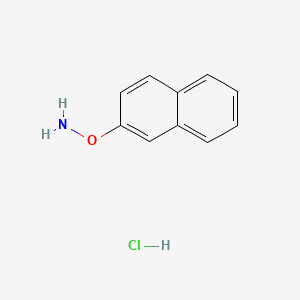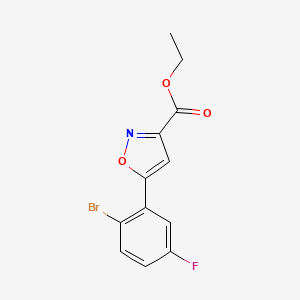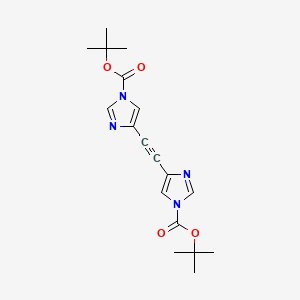
1,2-Bis(1-Boc-4-imidazolyl)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(1-Boc-4-imidazolyl)ethyne: is a compound that features two imidazole rings substituted with tert-butoxycarbonyl (Boc) groups at the nitrogen atoms. The ethyne linkage between the imidazole rings provides rigidity and conjugation, making this compound of interest in various fields of research, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-Boc-4-imidazolyl)ethyne typically involves the coupling of 1-Boc-4-iodoimidazole with ethyne. The reaction is often catalyzed by palladium complexes under an inert atmosphere. The reaction conditions usually include the use of a base such as triethylamine and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(1-Boc-4-imidazolyl)ethyne can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc groups can be removed under acidic conditions to yield the free imidazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of saturated ethylene derivatives.
Substitution: Free imidazole derivatives.
Scientific Research Applications
Chemistry: 1,2-Bis(1-Boc-4-imidazolyl)ethyne is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound’s imidazole rings are of interest in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with imidazole-based structures.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1,2-Bis(1-Boc-4-imidazolyl)ethyne exerts its effects is largely dependent on its interaction with other molecules. The imidazole rings can coordinate with metal ions, making the compound useful in catalysis. The ethyne linkage provides rigidity, which can influence the compound’s binding properties and reactivity.
Comparison with Similar Compounds
1,2-Bis(4-imidazolyl)ethyne: Lacks the Boc protection groups, making it more reactive.
1,2-Bis(1-methyl-4-imidazolyl)ethyne: Features methyl groups instead of Boc, altering its solubility and reactivity.
Uniqueness: 1,2-Bis(1-Boc-4-imidazolyl)ethyne is unique due to the presence of Boc groups, which provide steric protection and influence the compound’s solubility and stability. This makes it particularly useful in synthetic applications where controlled reactivity is desired.
Properties
Molecular Formula |
C18H22N4O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]ethynyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C18H22N4O4/c1-17(2,3)25-15(23)21-9-13(19-11-21)7-8-14-10-22(12-20-14)16(24)26-18(4,5)6/h9-12H,1-6H3 |
InChI Key |
CXPCMNHGTYZBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#CC2=CN(C=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
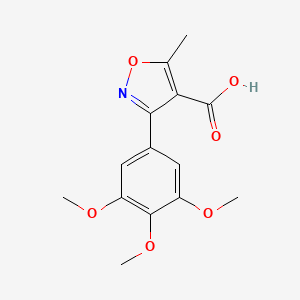
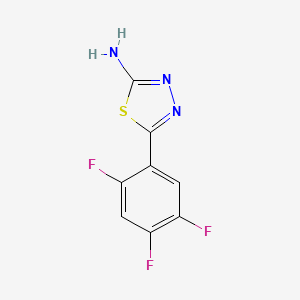

![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
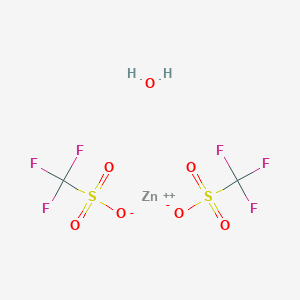
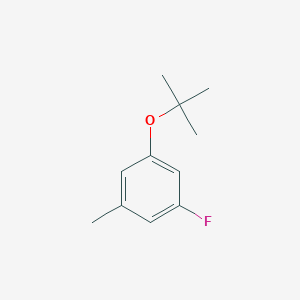
![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
